molecular formula C19H22N2O2 B5198337 N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide

N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide

Cat. No. B5198337
M. Wt: 310.4 g/mol
InChI Key: SQKRPRZQADTQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide, also known as BML-210, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide exerts its therapeutic effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide also inhibits the proliferation of cancer cells and promotes apoptosis, or programmed cell death. In addition, N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has been found to inhibit the differentiation of fibroblasts into myofibroblasts, which play a key role in tissue fibrosis.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and modified. N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide also exhibits high selectivity for its target enzymes, making it a useful tool for studying their biological functions. However, N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. In addition, N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide may exhibit off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide. One area of interest is the development of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide analogs with improved pharmacokinetic properties and selectivity. Another area of interest is the investigation of the potential use of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the therapeutic effects of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide will be an important area of research in the future.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide involves the reaction of 4-methylbenzoic acid with tert-butylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 4-methylbenzoyl tert-butylamide. This intermediate is then reacted with 2-aminobenzamide in the presence of N,N-diisopropylethylamine (DIPEA) to form N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide.

properties

IUPAC Name

N-tert-butyl-2-[(4-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-9-11-14(12-10-13)17(22)20-16-8-6-5-7-15(16)18(23)21-19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKRPRZQADTQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.